(+/-)16(17)-EpDPA (+/-)16(17)-EpDPA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16507947
InChI: InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1
SMILES:
Molecular Formula: C22H32O3
Molecular Weight: 344.5 g/mol

(+/-)16(17)-EpDPA

CAS No.:

Cat. No.: VC16507947

Molecular Formula: C22H32O3

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

(+/-)16(17)-EpDPA -

Specification

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
IUPAC Name (4Z,7Z,10Z,13Z)-15-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid
Standard InChI InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1
Standard InChI Key BCTXZWCPBLWCRV-QCAYAECISA-N
Isomeric SMILES CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Canonical SMILES CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(±)16(17)-EpDPA (CAS No. 155073-46-4) is a 22-carbon PUFA derivative with the molecular formula C22H32O3\text{C}_{22}\text{H}_{32}\text{O}_{3} and a molecular weight of 344.495 g/mol . The compound features five double bonds and an epoxide group spanning the 16th and 17th carbon atoms, formed via CYP450-mediated oxidation of DHA’s 16,17-double bond. Its systematic IUPAC name is (4Z,7Z,10Z,13Z,16Z)-19,20-epoxydocosapentaenoic acid, though it is interchangeably referred to as (±)16,17-epoxy DPA, (±)16,17-EpDPE, or (±)16(17)-EpDPA .

Table 1: Key Physicochemical Properties of (±)16(17)-EpDPA

PropertyValueSource
Molecular FormulaC22H32O3\text{C}_{22}\text{H}_{32}\text{O}_{3}
Molecular Weight344.495 g/mol
Solubility (DMSO)50 mg/mL (145.14 mM)
Storage Conditions-20°C (powder), -80°C (solvent)

Biosynthetic Pathways and Synthesis Strategies

Endogenous Biosynthesis via CYP450 Enzymes

(±)16(17)-EpDPA is primarily synthesized endogenously through the epoxidation of DHA by CYP450 epoxygenases, particularly isoforms such as CYP2C and CYP2J. These enzymes insert an oxygen atom across the 16,17-double bond of DHA, yielding a racemic mixture of epoxy regioisomers. Compared to arachidonate-derived EETs, the CYP450 metabolism of omega-3 PUFAs like DHA remains less characterized, with limited data on enzymatic specificity and stereochemical outcomes .

In Vitro Synthesis Methods

Chemical and enzymatic approaches have been employed to produce (±)16(17)-EpDPA for research purposes:

  • Enzymatic Synthesis: Recombinant CYP450 BM3 mutants have demonstrated efficacy in epoxidizing DHA, generating (±)16(17)-EpDPA alongside other regioisomers like 19(20)-EpDPE.

  • Chemical Synthesis: Traditional epoxidation methods using meta-chloroperbenzoic acid (mCPBA) or other peracids enable non-stereoselective epoxide formation, though yields vary depending on reaction conditions.

Biological Activities and Mechanisms

Putative Role as an Endothelium-Derived Hyperpolarizing Factor (EDHF)

(±)16(17)-EpDPA has been proposed as a candidate EDHF, a class of mediators that induce vascular smooth muscle hyperpolarization and vasodilation independently of nitric oxide (NO) and prostacyclin . While arachidonate-derived EETs like 14(15)-EET are established EDHFs, (±)16(17)-EpDPA’s ability to activate calcium-activated potassium (KCa_\text{Ca}) channels or gap junctions remains unconfirmed . Preliminary evidence from murine inflammation models suggests that DHA epoxides, including (±)16(17)-EpDPA, accumulate at sites of vascular dysfunction, hinting at a compensatory vasoregulatory role .

Research Applications and Experimental Considerations

Analytical Detection and Quantification

Challenges and Future Directions

Knowledge Gaps and Functional Characterization

The absence of definitive data on (±)16(17)-EpDPA’s EDHF activity underscores the need for targeted studies using isolated vascular preparations or transgenic models. Comparative analyses with other DHA epoxides (e.g., 19(20)-EpDPE) could elucidate structure-activity relationships and receptor specificity .

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